2,2,2-trichloro-N-pentylacetimidamide
Description
2,2,2-Trichloro-N-pentylacetimidamide is an organochlorine compound characterized by a trichloromethyl group (-CCl₃) attached to an acetimidamide backbone, with a pentyl chain (-C₅H₁₁) substituted on the nitrogen atom. Its molecular formula is C₇H₁₃Cl₃N₂, and its structure features a highly electronegative trichloro moiety, which influences its electronic and steric properties.
Properties
IUPAC Name |
2,2,2-trichloro-N'-pentylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGHJVWQVBDJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(C(Cl)(Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-pentylacetimidamide typically involves the reaction of trichloroacetonitrile with pentylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-pentylacetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of corresponding amines or other reduced products.
Oxidation: Formation of acids or other oxidized products.
Scientific Research Applications
2,2,2-Trichloro-N-pentylacetimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-pentylacetimidamide involves its interaction with specific molecular targets, leading to various chemical transformations. The trichloromethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution and other reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Halogen Substitution
Key Comparisons :
Analysis :
- Halogen Effects: The trichloromethyl group in this compound confers greater lipophilicity (logP) compared to trifluoromethyl analogs (e.g., 2,2,2-trifluoro-N-pentylacetamide), which may enhance membrane permeability but reduce aqueous solubility.
- Functional Group Differences : The acetimidamide group (-NH-C(=NH)-) is more basic than acetamide (-O-C(=O)-), influencing protonation states under physiological conditions. This could enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, a critical factor in drug design .
Substituent Chain and Bioactivity
- Pentyl Chain : The linear pentyl substituent in this compound likely increases flexibility and hydrophobic interactions compared to aromatic or branched chains (e.g., alachlor’s aryl and ethyl groups). This may reduce target specificity but improve diffusion across lipid membranes .
- Comparison with Herbicidal Chloroacetamides: Alachlor and pretilachlor () are chloroacetamides with herbicidal activity. Replacing the acetamide oxygen with an imino group (as in acetimidamide) could modify their mode of action, as seen in studies where nitroimidazole derivatives lost antimycobacterial activity upon structural changes ().
Molecular Similarity and Virtual Screening
Using cheminformatics methods (), the Tanimoto coefficient for this compound and its analogs can be calculated based on molecular fingerprints (e.g., MACCS keys). For example:
- Similarity to 2,2,2-trifluoro-N-pentylacetamide : Moderate (~0.6–0.7) due to shared pentyl and trihalomethyl groups.
- Similarity to alachlor : Lower (~0.3–0.4) due to differences in functional groups and substituents.
Such analyses guide virtual screening for compounds with analogous bioactivity, though "activity cliffs" (small structural changes causing drastic activity shifts) must be considered .
Research Findings and Implications
- Synthetic Utility: The acetimidamide group’s reactivity could make it a precursor for polyimide monomers, akin to 3-chloro-N-phenyl-phthalimide’s role in polymer synthesis ().
- However, the imino group may alter toxicity profiles, necessitating further study.
Biological Activity
2,2,2-Trichloro-N-pentylacetimidamide (CAS No. 35518-70-8) is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Synthesis
The molecular formula of this compound is CHClNO. The synthesis typically involves the reaction of trichloroacetonitrile with pentylamine under controlled conditions. This process yields the imidamide structure that is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its mechanism of action appears to involve interaction with specific biological targets, which may include enzymes and receptors associated with disease pathways.
Research suggests that compounds with similar structures can inhibit key enzymes or receptors involved in cellular signaling pathways. The biological effects observed may include:
- Antimicrobial Activity : Potential efficacy against certain bacterial strains.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigations into neuroprotective mechanisms are ongoing.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect, suggesting potential as an antimicrobial agent.
-
Cytotoxicity Assays :
- In vitro assays on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at specific concentrations. The IC50 values were determined to be within a range that suggests further investigation is warranted for therapeutic applications.
-
Neuroprotective Studies :
- Preliminary studies indicated that the compound may protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays and markers for oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition of bacterial growth | |
| Cytotoxicity | IC50 values suggest potential anticancer activity | |
| Neuroprotection | Protection against oxidative stress | Ongoing studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
